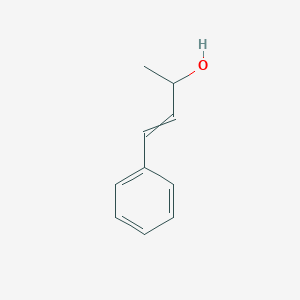

4-phenylbut-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

17488-65-2 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(Z)-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |

InChI Key |

ZIJWGEHOVHJHKB-FPLPWBNLSA-N |

SMILES |

CC(C=CC1=CC=CC=C1)O |

Isomeric SMILES |

CC(/C=C\C1=CC=CC=C1)O |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)O |

boiling_point |

140.00 °C. @ 12.00 mm Hg |

density |

1.006-1.012 |

Other CAS No. |

36004-04-3 17488-65-2 |

physical_description |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |

solubility |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonyms |

1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-phenylbut-3-en-2-ol

This technical guide provides a comprehensive overview of (E)-4-phenylbut-3-en-2-ol, including its chemical identity, physicochemical properties, synthesis protocols, and metabolic relevance. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

(E)-4-phenylbut-3-en-2-ol is a secondary allylic alcohol characterized by a phenyl group conjugated with a butenol (B1619263) core.

-

Synonyms : trans-4-Phenyl-3-buten-2-ol, Methyl styryl carbinol, (3E)-4-Phenyl-3-buten-2-ol[2]

-

Molecular Formula : C₁₀H₁₂O

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (E)-4-phenylbut-3-en-2-ol is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless, slightly viscous liquid | PubChem[1] |

| Odor | Sweet, mild, fruity, floral, balsamic | PubChem[1] |

| Density | 1.006 - 1.012 g/cm³ | PubChem[1] |

| Boiling Point | 140.0 °C @ 12.0 mmHg | The Good Scents Company |

| Refractive Index | 1.558 - 1.567 @ 20.0 °C | PubChem[1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils; miscible in ethanol.[1] | PubChem[1] |

| logP (Octanol/Water) | 2.081 (Calculated) | Cheméo[3] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHzChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration): δ 7.36 (d, J = 7.7 Hz, 2H),δ 7.30 (t, J = 7.3 Hz, 2H),δ 7.23 (d, J = 6.9 Hz, 1H),δ 6.55 (d, J = 15.9 Hz, 1H),δ 6.25 (dd, J = 15.9, 6.3 Hz, 1H),δ 4.52-4.41 (m, 1H),δ 1.36 (d, J = 6.3 Hz, 3H) | Royal Society of Chemistry[1] |

| ¹³C NMR | Solvent: CDCl₃, Frequency: 100 MHzChemical Shift (δ) in ppm: δ 136.7, 133.6, 129.4, 128.6, 128.4, 127.7, 126.5, 68.9, 23.4 | Royal Society of Chemistry[1] |

| Gas Chromatography | Kovats Retention Index (non-polar column, DB-5): 1315, 1329 | PubChem[1], NIST[4] |

Experimental Protocols

The most common laboratory synthesis of (E)-4-phenylbut-3-en-2-ol involves the reduction of its corresponding ketone, (E)-4-phenylbut-3-en-2-one (also known as benzalacetone).

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

(E)-4-phenyl-3-buten-2-one (1.0 equiv)

-

Absolute Ethanol

-

Sodium borohydride (B1222165) (NaBH₄) (1.0 equiv)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-water bath

-

Pressure-equalizing addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A flame-dried three-necked, round-bottomed flask under a nitrogen atmosphere is charged with (E)-4-phenyl-3-buten-2-one (1.0 equiv) and absolute ethanol. The mixture is stirred at room temperature until the solid dissolves completely.

-

The flask is cooled to 4 °C in an ice-water bath.

-

Sodium borohydride (1.0 equiv) is added in one portion. The reaction is maintained at this temperature for 15 minutes.

-

The ice-water bath is removed, and the reaction is stirred for approximately 50 minutes, allowing it to warm to room temperature.

-

The reaction is quenched by cooling the flask back to 4 °C and adding deionized water dropwise via an addition funnel.

-

A dilute solution of hydrochloric acid is then added dropwise to neutralize the mixture.

-

The reaction mixture is transferred to a separatory funnel. The product is extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by flash column chromatography if necessary.

Metabolic Relevance and Biological Activity

(E)-4-phenylbut-3-en-2-ol is a metabolite of (E)-4-phenyl-3-buten-2-one (PBO), a compound used as a flavoring additive. Understanding this metabolic relationship is crucial, particularly from a toxicological and drug development perspective.

A study on the in vivo metabolism of PBO in rats and dogs showed that it is primarily metabolized via two reductive pathways. The major metabolite is 4-phenyl-2-butanone (PBA), formed by the reduction of the carbon-carbon double bond. The minor metabolite is (E)-4-phenylbut-3-en-2-ol (PBOL), formed by the reduction of the carbonyl group.

Significantly, the parent compound, PBO, was found to be mutagenic in the Ames test (with S9 mix activation), whereas both metabolites, PBA and PBOL, were non-mutagenic. This suggests that the reduction of either the double bond or the carbonyl group serves as a detoxification pathway for PBO.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

Caption: Workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

This diagram shows the metabolic fate of (E)-4-phenyl-3-buten-2-one.

Caption: Metabolic pathways of (E)-4-phenyl-3-buten-2-one.

References

Physical properties of 4-phenylbut-3-en-2-ol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-Phenylbut-3-en-2-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and fragrance chemistry. This document outlines its boiling point and density, supported by available data and generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless, slightly viscous, oily liquid with a characteristic sweet, fruity, and floral balsamic odor[1][2][3]. It is known for its use as a flavoring and fragrance agent[1][2][3]. Its solubility profile indicates that it is insoluble in water but soluble in organic solvents such as alcohol[1][2].

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. The data is a combination of experimental and estimated values from various chemical data sources.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 140 °C | at 12.00 mm Hg | [1][4] |

| 550.78 K (277.63 °C) | Normal (Calculated) | [5] | |

| Density | 1.006 to 1.012 g/mL | at 25.00 °C | [1][2] |

| Refractive Index | 1.55800 to 1.56700 | at 20.00 °C | [1][2][4] |

| Vapor Pressure | 0.004 mmHg | at 25.00 °C (Estimated) | [1] |

| Flash Point | 122.22 °C (252.00 °F) | Closed Cup | [1] |

| logP (o/w) | 2.043 | Estimated | [1] |

| 2.081 | Calculated | [5] | |

| Solubility | Insoluble in water | [1][2] | |

| Soluble in alcohol | [1][2] |

Experimental Protocols for Physical Property Determination

While the precise experimental details for the cited values for this compound are not publicly available, this section outlines standard laboratory procedures for determining the boiling point and density of a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The reported boiling point of 140 °C was measured at a reduced pressure of 12 mm Hg[1][4].

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum adapter is connected to a vacuum source and a manometer.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation under Reduced Pressure:

-

The system is sealed and the vacuum pump is turned on to reduce the pressure within the apparatus to the desired level (e.g., 12 mm Hg), as monitored by the manometer.

-

The flask is gently heated using a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

-

Correction to Normal Pressure (Optional): The boiling point at atmospheric pressure (760 mm Hg) can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

The density of a substance is its mass per unit volume. The density of this compound is reported as a range of 1.006 to 1.012 g/mL at 25 °C[1][2].

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is used for accurate measurement of the volume.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m1).

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside. The mass of the pycnometer filled with the sample is determined (m2). The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). The mass of the pycnometer filled with the reference liquid is determined (m3).

-

-

Calculation:

-

The mass of the sample is m_sample = m2 - m1.

-

The mass of the reference liquid is m_ref = m3 - m1.

-

The volume of the pycnometer (and the sample) is V = m_ref / ρ_ref, where ρ_ref is the density of the reference liquid at the experimental temperature.

-

The density of the sample is ρ_sample = m_sample / V.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for the determination of physical properties of a chemical compound.

References

- 1. 4-phenyl-3-buten-2-ol [thegoodscentscompany.com]

- 2. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-phenyl-3-buten-2-ol | 17488-65-2 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. (E)-4-Phenylbut-3-en-2-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

Solubility of 4-phenylbut-3-en-2-ol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-phenylbut-3-en-2-ol in water and various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in fields such as flavor and fragrance chemistry, synthesis, and pharmacology. This document compiles available solubility data, outlines experimental protocols for its determination, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl ring and a butene chain, along with a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, leading to miscibility with certain organic solvents while having limited solubility in water.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, based on chemical database information and data from structurally similar compounds, a general solubility profile can be established.

Water Solubility

This compound is generally considered to be insoluble in water.[1][2] An estimated quantitative value for its water solubility is available:

| Solvent | Temperature (°C) | Solubility (mg/L) | Type |

| Water | 25 | 2935 | Estimated |

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in organic solvents and oils.[1][2] It is miscible with ethanol (B145695) at room temperature.[1][2] More specifically, it is expected to be more soluble in polar organic solvents such as ethanol, methanol, and acetone, with decreasing solubility in non-polar solvents.

To provide a more quantitative perspective, the following table presents solubility data for cinnamyl alcohol, a structurally analogous compound. This data can be used to estimate the solubility of this compound in various organic solvents.

Table 1: Solubility of Cinnamyl Alcohol (a structural analog of this compound) in various organic solvents at different temperatures.

| Solvent | Temperature (K) | Molar Fraction (x₁) |

| Methanol | 253.15 | 0.2034 |

| 263.15 | 0.2856 | |

| 273.15 | 0.4121 | |

| 283.15 | 0.5698 | |

| 293.15 | 0.7489 | |

| Ethanol | 253.15 | 0.1653 |

| 263.15 | 0.2411 | |

| 273.15 | 0.3498 | |

| 283.15 | 0.5012 | |

| 293.15 | 0.6901 | |

| n-Propanol | 253.15 | 0.1412 |

| 263.15 | 0.2103 | |

| 273.15 | 0.3101 | |

| 283.15 | 0.4512 | |

| 293.15 | 0.6311 | |

| Isopropyl alcohol | 253.15 | 0.1233 |

| 263.15 | 0.1856 | |

| 273.15 | 0.2765 | |

| 283.15 | 0.4087 | |

| 293.15 | 0.5801 | |

| n-Butyl alcohol | 253.15 | 0.1201 |

| 263.15 | 0.1812 | |

| 273.15 | 0.2701 | |

| 283.15 | 0.4011 | |

| 293.15 | 0.5743 | |

| Isobutyl alcohol | 253.15 | 0.1023 |

| 263.15 | 0.1567 | |

| 273.15 | 0.2387 | |

| 283.15 | 0.3589 | |

| 293.15 | 0.5211 | |

| sec-Butyl alcohol | 253.15 | 0.1089 |

| 263.15 | 0.1676 | |

| 273.15 | 0.2554 | |

| 283.15 | 0.3843 | |

| 293.15 | 0.5567 | |

| Acetone | 253.15 | 0.1987 |

| 263.15 | 0.2801 | |

| 273.15 | 0.3987 | |

| 283.15 | 0.5512 | |

| 293.15 | 0.7301 | |

| Methyl acetate | 253.15 | 0.1345 |

| 263.15 | 0.2011 | |

| 273.15 | 0.2987 | |

| 283.15 | 0.4356 | |

| 293.15 | 0.6101 | |

| Ethyl acetate | 253.15 | 0.1187 |

| 263.15 | 0.1801 | |

| 273.15 | 0.2701 | |

| 283.15 | 0.3987 | |

| 293.15 | 0.5698 | |

| n-Hexane | 253.15 | 0.0011 |

| 263.15 | 0.0019 | |

| 273.15 | 0.0032 | |

| 283.15 | 0.0054 | |

| 293.15 | 0.0089 |

Data for cinnamyl alcohol from a study by Zhang et al. (2021). This data is provided as an estimation for the solubility of this compound due to structural similarity.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols outline general procedures for determining the solubility of a compound like this compound.

Water Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given the expected low water solubility of this compound, the Flask Method is generally more appropriate.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature bath or shaker

-

Centrifuge or filtration apparatus (with inert, non-adsorbing filters)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess solid should be visible.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Analysis: Carefully withdraw an aliquot of the clear aqueous phase. Determine the concentration of this compound in the aliquot using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate.

Organic Solvent Solubility Determination (General Shake-Flask Method)

Principle: A known amount of the solute is added to a known volume of the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

-

Vials or flasks with secure caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaker or magnetic stirrer

-

Constant temperature bath (optional, but recommended for precise measurements)

-

Analytical instrumentation (e.g., HPLC, GC, UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature until equilibrium is achieved (e.g., 24 hours).

-

Phase Separation: Allow the undissolved solute to settle. If necessary, filter or centrifuge the solution to obtain a clear supernatant.

-

Analysis: Take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

-

Replicates: Perform the determination in triplicate for each solvent.

Visualizations

Logical Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected trend of this compound solubility based on solvent polarity.

Caption: Solvent Polarity vs. Expected Solubility.

Experimental Workflow for Solubility Determination

This diagram outlines a general workflow for the experimental determination of solubility.

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Phenylbut-3-en-2-ol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the unsaturated alcohol, 4-phenylbut-3-en-2-ol. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide details experimental protocols, presents spectral data in a clear and comparative format, and includes visualizations to aid in the interpretation of the molecular structure and its corresponding NMR spectra.

Molecular Structure and NMR Analysis Workflow

The structural analysis of this compound by NMR spectroscopy involves the careful preparation of the sample, acquisition of high-resolution ¹H and ¹³C NMR spectra, and subsequent data processing and interpretation to assign the observed signals to the specific nuclei within the molecule. The workflow for this process is outlined below.

Caption: A flowchart illustrating the key stages of NMR analysis for this compound.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A pure sample of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals. The solution is then transferred into a clean, dry 5 mm NMR tube. The tube is capped to prevent solvent evaporation and contamination.

NMR Spectrometer and Parameters

The NMR spectra are typically recorded on a spectrometer with a proton resonance frequency of 300 MHz or higher.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm is used to encompass all proton signals.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 220 ppm is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for (E)-4-phenylbut-3-en-2-ol. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₃) | 1.35 | Doublet | 6.5 | 3H |

| H-2 (CHOH) | 4.55 | Quintet | 6.5 | 1H |

| OH | ~1.8 (broad) | Singlet | - | 1H |

| H-3 (=CH) | 6.25 | Doublet of Doublets | 16.0, 6.5 | 1H |

| H-4 (=CH) | 6.60 | Doublet | 16.0 | 1H |

| H-6, H-10 (ortho-ArH) | 7.38 | Doublet | 7.5 | 2H |

| H-7, H-9 (meta-ArH) | 7.32 | Triplet | 7.5 | 2H |

| H-8 (para-ArH) | 7.24 | Triplet | 7.5 | 1H |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 23.5 |

| C-2 (CHOH) | 69.0 |

| C-3 (=CH) | 133.5 |

| C-4 (=CH) | 129.8 |

| C-5 (ipso-ArC) | 136.8 |

| C-6, C-10 (ortho-ArC) | 126.5 |

| C-7, C-9 (meta-ArC) | 128.6 |

| C-8 (para-ArC) | 127.6 |

Structural Assignment and Interpretation

The following diagram illustrates the structure of (E)-4-phenylbut-3-en-2-ol with atom numbering corresponding to the NMR data tables.

Mass Spectrometry Analysis of 4-Phenylbut-3-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-phenylbut-3-en-2-ol, a significant aromatic alcohol. This document outlines the fundamental principles of its mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and an interpretation of its fragmentation pattern. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and structurally related compounds.

Introduction

This compound (C₁₀H₁₂O, Molecular Weight: 148.20 g/mol ) is an aromatic alcohol with applications in various fields, including flavor and fragrance chemistry.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the detailed structural elucidation and sensitive detection of this compound. This guide will focus on the electron ionization (EI) mass spectrometry of this compound.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and known mass spectrometry data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem |

| Molecular Weight | 148.20 g/mol | PubChem[3] |

| CAS Number | 17488-65-2 | PubChem[4] |

| Appearance | Colorless to pale yellow liquid | - |

| Molecular Ion (M+) | m/z 148 | PubChem[3] |

| Key Fragment Ion | m/z 105 | PubChem[3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

For analysis of this compound in a relatively clean matrix (e.g., essential oil, reaction mixture), a simple dilution with a suitable organic solvent is typically sufficient.

-

Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble, such as dichloromethane (B109758) or ethyl acetate.

-

Dilution: Prepare a stock solution of the sample and perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically 1-100 µg/mL).

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples, standards, and blanks.

3.2. GC-MS Instrumentation and Parameters

A standard capillary GC-MS system is suitable for this analysis.

| GC Parameter | Setting |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| MS Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Speed | 1000 amu/s |

| Transfer Line Temp. | 280 °C |

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information.

4.1. Molecular Ion

The molecular ion peak ([M]⁺˙) is observed at m/z 148, corresponding to the molecular weight of the compound.[3] The presence of this peak confirms the identity of the intact molecule.

4.2. Major Fragmentation Pathways

The fragmentation of this compound is primarily driven by the presence of the hydroxyl group and the phenyl group, which influence bond cleavages and rearrangements. The most prominent fragment is observed at m/z 105.

-

Formation of m/z 133: Loss of a methyl radical (•CH₃) from the molecular ion via alpha-cleavage adjacent to the oxygen atom results in the formation of a resonance-stabilized cation at m/z 133.

-

Formation of m/z 105 (Base Peak): The most abundant fragment ion is typically observed at m/z 105. This is likely due to the loss of an acetyl radical (CH₃CO•) following a rearrangement, or a more complex fragmentation cascade. A plausible mechanism involves the formation of a stable tropylium-like ion.

-

Formation of m/z 77: The presence of a peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).

-

Formation of m/z 43: A peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).

Quantitative Data Summary

The following table summarizes the expected prominent ions and their proposed identities in the mass spectrum of this compound. The relative abundance is based on predicted spectra and data from similar compounds.

| m/z | Proposed Ion Structure | Relative Abundance |

| 148 | [C₁₀H₁₂O]⁺˙ (Molecular Ion) | Moderate |

| 133 | [M - CH₃]⁺ | Low to Moderate |

| 105 | [C₈H₉]⁺ | High (Base Peak) |

| 77 | [C₆H₅]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | Moderate |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

5.2. Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a robust method for its identification and characterization. The predictable fragmentation pattern, including the molecular ion at m/z 148 and the prominent fragment at m/z 105, allows for confident structural elucidation. The experimental protocol and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating accurate and efficient analysis of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Phenyl-3-buten-2-ol (HMDB0031616) [hmdb.ca]

- 2. Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253) - FooDB [foodb.ca]

- 3. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O | CID 15172 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-phenylbut-3-en-2-ol: (E) and (Z) Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of the (E) and (Z) stereoisomers of 4-phenylbut-3-en-2-ol. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a chiral allylic alcohol that exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. These stereoisomers are of significant interest in synthetic organic chemistry as versatile building blocks and have potential applications in the fragrance and pharmaceutical industries. The precursor, (E)-4-phenyl-3-buten-2-one, also known as benzalacetone, has been noted for its antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1] While specific biological activities of the individual alcohol stereoisomers are not extensively documented, their structural similarity to other biologically active cinnamyl and allyl alcohol derivatives suggests potential for further investigation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the (E) and (Z) isomers of this compound and its common precursor, (E)-4-phenyl-3-buten-2-one, is presented below.

Table 1: Physicochemical Properties

| Property | (E)-4-phenylbut-3-en-2-ol | (Z)-4-phenylbut-3-en-2-ol | (E)-4-phenyl-3-buten-2-one |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₀O |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 146.19 g/mol |

| CAS Number | 36004-04-3 | 104974-60-9 | 1896-62-4 |

| Appearance | Colorless slightly viscous liquid | - | Colorless to slightly yellow crystalline solid |

| Boiling Point | 140 °C @ 12 mmHg | - | 260-262 °C |

| Density (g/mL) | 1.006-1.012 @ 25 °C | - | 1.038 |

| Refractive Index | 1.558-1.567 @ 20 °C | - | - |

Table 2: Spectroscopic Data

| Spectroscopic Data | (E)-4-phenylbut-3-en-2-ol | (Z)-4-phenylbut-3-en-2-ol | (E)-4-phenyl-3-buten-2-one |

| ¹H NMR (CDCl₃, δ ppm) | ~7.20-7.40 (m, 5H, Ar-H), ~6.60 (d, 1H, =CH), ~6.25 (dd, 1H, =CH), ~4.50 (q, 1H, CH-OH), ~1.35 (d, 3H, CH₃) | Data not readily available in detail. | ~7.52 (d, 1H, J=16.2 Hz, =CH), ~7.40 (m, 5H, Ar-H), ~6.72 (d, 1H, J=16.2 Hz, =CH), 2.39 (s, 3H, CH₃) |

| ¹³C NMR | Data not readily available in detail. | Data not readily available in detail. | 198.2 (C=O), 143.2 (=CH), 134.5 (Ar-C), 130.5 (Ar-CH), 129.1 (Ar-CH), 128.4 (Ar-CH), 125.9 (=CH), 27.5 (CH₃) |

| IR (cm⁻¹) | ~3400 (O-H), ~3030 (Ar C-H), ~1600 (C=C), ~970 (trans C=C bend) | Data not readily available in detail. | ~1660 (C=O), ~1600 (C=C), ~980 (trans C=C bend) |

Experimental Protocols

Synthesis of (E)-4-phenyl-3-buten-2-one (Benzalacetone)

The most common method for the synthesis of the precursor ketone is the Claisen-Schmidt condensation of benzaldehyde (B42025) with acetone.

Protocol:

-

In a flask equipped with a stirrer, add 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.

-

Cool the mixture in a cold water bath.

-

Slowly add 2.5 mL of a 10% aqueous sodium hydroxide (B78521) solution dropwise while maintaining the temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by vacuum distillation or recrystallization.

Synthesis of (E)-4-phenylbut-3-en-2-ol

The (E)-isomer of the alcohol is readily synthesized by the reduction of (E)-4-phenyl-3-buten-2-one.

Protocol:

-

Dissolve (E)-4-phenyl-3-buten-2-one (1.0 eq) in absolute ethanol (B145695) in a round-bottomed flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Stereoselective Synthesis of (Z)-4-phenylbut-3-en-2-ol

The synthesis of the (Z)-isomer typically involves the stereoselective reduction of an alkynyl precursor.

Protocol:

-

Synthesize 4-phenylbut-3-yn-2-ol from the reaction of the lithium salt of phenylacetylene (B144264) with acetaldehyde.

-

Perform a stereoselective reduction of the triple bond of 4-phenylbut-3-yn-2-ol to a cis-double bond. A common method is the use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere.

-

Dissolve 4-phenylbut-3-yn-2-ol in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Add a catalytic amount of Lindlar's catalyst.

-

Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitor by TLC or GC).

-

Filter the catalyst and remove the solvent under reduced pressure.

-

Purify the resulting (Z)-4-phenylbut-3-en-2-ol by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for the preparation and characterization of the stereoisomers of this compound.

References

Chirality and Optical Activity of 4-Phenylbut-3-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chirality and optical activity of 4-phenylbut-3-en-2-ol, a chiral allylic alcohol with applications in organic synthesis. This document details the synthesis, chiroptical properties, and analytical methodologies for this compound, presenting a valuable resource for researchers in stereoselective synthesis and drug development.

Introduction

This compound is a chiral molecule possessing a stereocenter at the carbon atom bearing the hydroxyl group (C2). This results in the existence of two enantiomers, (R)- and (S)-4-phenylbut-3-en-2-ol, which are non-superimposable mirror images of each other. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with plane-polarized light, a phenomenon known as optical activity. The (E)-diastereomer is the more common and stable form. This guide focuses on the synthesis, separation, and characterization of these enantiomers.

Chiroptical Properties

The direction and magnitude of optical rotation are key identifiers for the enantiomers of this compound. The relationship between the absolute configuration and the sign of the optical rotation has been established.

It is known that the (+)-(E)-enantiomer of this compound has the (R) configuration, while the (S)-enantiomer exhibits a negative optical rotation. However, the specific rotation of the enantiomerically pure forms is not consistently reported in the literature. The table below summarizes the reported optical rotation values for samples with known enantiomeric excess (ee).

| Enantiomer | Enantiomeric Excess (ee) | Specific Rotation ([α]D) | Conditions |

| (+)-(R)-4-phenylbut-3-en-2-ol | 90% | +19.3° | c 2.0, CH2Cl2, 20°C |

| (S)-4-phenylbut-3-en-2-ol | 68.9% | -12.2° | c 1.00, CHCl3, 20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 4-phenylbut-3-en-2-one (benzalacetone). Both racemic and enantioselective methods have been developed.

Synthesis of Racemic this compound

A straightforward method for the synthesis of racemic this compound involves the reduction of benzalacetone using a standard reducing agent like sodium borohydride (B1222165).

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (68.4 mmol) of (E)-4-phenylbut-3-en-2-one in 100 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: Slowly add 2.59 g (68.5 mmol) of sodium borohydride in portions to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to obtain pure racemic this compound.

Enantioselective Synthesis of this compound

The preparation of enantiomerically enriched this compound is of significant interest and is primarily achieved through the asymmetric reduction of benzalacetone. Biocatalytic methods, employing whole cells or isolated enzymes, offer an environmentally friendly and highly selective approach.

This protocol is a representative method based on the known ability of carrot root to perform enantioselective ketone reductions.[1][2][3][4][5]

-

Preparation of Biocatalyst: Wash and peel fresh carrots (Daucus carota). Grate the carrots into fine pieces.

-

Reaction Setup: In a flask, suspend 100 g of grated carrots in 200 mL of distilled water.

-

Substrate Addition: Add 1.0 g (6.84 mmol) of 4-phenylbut-3-en-2-one to the carrot suspension.

-

Incubation: Stopper the flask and incubate the mixture on an orbital shaker at room temperature for 48-72 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

-

Work-up: After the reaction is complete, filter the mixture through celite to remove the carrot pulp.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Analysis: Remove the solvent under reduced pressure and purify the resulting oil by flash chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis. This method typically yields the (S)-enantiomer.

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for this class of compounds.

Representative Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for this compound, based on general principles for similar analytes.[6][7][8][9]

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v). The ratio can be optimized to improve resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Injection Volume: 10 µL.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Data |

| 1H NMR (CDCl3) | δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, J = 16.0 Hz, 1H, Ar-CH=), 6.25 (dd, J = 16.0, 6.5 Hz, 1H, =CH-CH(OH)), 4.50 (quint, J = 6.5 Hz, 1H, CH(OH)), 1.80 (br s, 1H, OH), 1.35 (d, J = 6.5 Hz, 3H, CH3) |

| 13C NMR (CDCl3) | δ 136.8, 133.5, 129.8, 128.6, 127.7, 126.5, 68.9, 23.4 |

| Mass Spec. (EI) | m/z (%): 148 (M+, 30), 133 (100), 115 (40), 105 (85), 91 (50), 77 (60) |

| IR (neat) | ν (cm-1): 3360 (br, O-H), 3025, 2970, 2925 (C-H), 1600, 1495, 1450 (C=C, aromatic), 965 (trans C-H bend) |

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of racemic this compound.

Analytical Workflow: Chiral HPLC Separation

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chirality and optical activity of this compound. Key aspects including its synthesis, chiroptical properties, and analytical separation have been detailed. The provided experimental protocols, while representative, offer a solid foundation for researchers to develop their own specific methods for the synthesis and analysis of this important chiral building block. Further research to establish the specific rotation of the pure enantiomers and to explore the potential biological activities of this compound would be of significant value to the scientific community.

References

- 1. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient enantioselective reduction of ketones with Daucus carota root. | Semantic Scholar [semanticscholar.org]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 4. researchgate.net [researchgate.net]

- 5. gctlc.org [gctlc.org]

- 6. researchgate.net [researchgate.net]

- 7. hplc.eu [hplc.eu]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. hplc.eu [hplc.eu]

Health and Safety in Focus: A Technical Guide to 4-Phenylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety information currently available for 4-phenylbut-3-en-2-ol (CAS No. 17488-65-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or evaluate this compound. This guide summarizes key physical and chemical properties, toxicological data, regulatory status, and handling recommendations.

Chemical and Physical Properties

This compound is a secondary alcohol classified as an aryl alkyl alcohol. It is recognized for its characteristic sweet, mild, fruity, and floral odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C10H12O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless clear to slightly viscous oily liquid | [1][4] |

| Specific Gravity | 1.006 - 1.012 @ 25°C | [4] |

| Refractive Index | 1.558 - 1.567 @ 20°C | [4] |

| Boiling Point | 140°C @ 12.00 mm Hg | [4] |

| Flash Point | 252.00 °F (122.22 °C) (TCC) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

| Vapor Pressure | 0.004 mmHg @ 25°C (estimated) | [4] |

| logP (o/w) | 2.043 (estimated) | [4] |

Toxicological Profile

The toxicological data for this compound suggests a low order of acute toxicity. As a fragrance ingredient, its potential for dermal sensitization is a key consideration.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited but indicates low toxicity via oral and dermal routes.

| Endpoint | Species | Value | Reference(s) |

| Oral LD50 | Rat | 2400 µL/kg | [4] |

| Dermal LD50 | Rabbit | > 5000 mg/kg | [4] |

Skin and Eye Irritation and Sensitization

According to multiple reports, this compound does not meet the criteria for classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] However, the International Fragrance Association (IFRA) identifies dermal sensitization as a potential intrinsic property of this material and restricts its use in fragrance products to limited quantities.[3] It is a member of the aryl alkyl alcohols fragrance structural group, which are generally considered non-irritating or sensitizing at current exposure levels.[1][5]

Genotoxicity

A study on the in vivo metabolism of the related compound trans-4-phenyl-3-buten-2-one (PBO) found that its metabolite, this compound (PBOL), was not mutagenic in the Ames test using Salmonella typhimurium TA100, both with and without metabolic activation (S-9 mix).[5] In contrast, the parent compound, PBO, was found to be mutagenic in the presence of the S-9 mix.[5]

Metabolism

In vivo studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one (PBO) is metabolized through two primary reductive pathways. The major metabolic route is the reduction of the carbon-carbon double bond to form 4-phenyl-2-butanone (PBA). A minor pathway involves the reduction of the carbonyl group to yield trans-4-phenyl-3-buten-2-ol (PBOL). In rats, the area under the curve for PBOL in the blood was only 3% of that for PBA, indicating that the formation of this compound from PBO is a minor metabolic route.[5] This metabolic pathway is considered a detoxification pathway, as the resulting metabolites, including PBOL, are not mutagenic.[5]

Regulatory Status and Safety Assessments

This compound has been evaluated by several international bodies for its use as a flavoring agent and fragrance ingredient.

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2001, JECFA evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6]

-

Flavor and Extract Manufacturers Association (FEMA): This substance is listed by FEMA (No. 2880) and is considered Generally Recognized as Safe (GRAS).

-

Research Institute for Fragrance Materials (RIFM): As a member of the aryl alkyl alcohols group, this compound has been subject to a safety assessment by RIFM, which generally found these ingredients to be safe at current use levels.[1][5][7] An updated safety assessment for this compound was published in 2020.[8]

Experimental Protocols

While full, detailed experimental protocols are proprietary to the conducting laboratories, the methodologies can be summarized based on the type of studies performed.

-

Acute Oral and Dermal Toxicity: These studies were likely conducted in accordance with OECD Test Guidelines (e.g., TG 401/420 for oral toxicity and TG 402 for dermal toxicity). The studies involved the administration of the substance to rats (oral) and rabbits (dermal) to determine the dose at which 50% of the test animals died (LD50).

-

Genotoxicity (Ames Test): This test, likely following OECD Test Guideline 471, assesses the mutagenic potential of a substance. It uses various strains of Salmonella typhimurium with pre-existing mutations. The substance is incubated with the bacteria, both with and without a metabolic activation system (S-9 mix from rat liver), to see if it causes a reversion to the wild type, indicating a mutagenic event.[5]

-

Metabolism Studies: The in vivo metabolism of the related compound PBO was investigated in rats and dogs.[5] This typically involves administering the substance (in this case, intravenously) and then collecting blood samples at various time points. The concentration of the parent compound and its metabolites in the blood is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[5]

Handling and Safety Recommendations

For laboratory and research professionals, adherence to standard good laboratory practices is essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid direct contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

This guide is intended for informational purposes and should not replace a formal risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. [PDF] Reductive metabolism In vivo of trans-4-phenyl-3-buten-2-one in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 2. 4-Phenyl-3-butyn-2-one | C10H8O | CID 74555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive metabolism In vivo of trans-4-phenyl-3-buten-2-one in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Phenylbut-3-en-2-ol: A Technical Guide to its Discovery, Natural Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenylbut-3-en-2-ol, a phenylpropanoid with applications in the flavor and fragrance industries. The document details its discovery, explores its known natural occurrences, and presents a detailed experimental protocol for its laboratory synthesis. While the biological activities of this compound are an emerging area of research, this guide summarizes the current understanding and provides context through the activities of its precursor, benzalacetone. All quantitative data are presented in structured tables, and a logical workflow for its chemical synthesis is provided as a Graphviz diagram.

Introduction

This compound, also known as methylstyrylcarbinol, is an aromatic alcohol characterized by a phenyl group attached to a butenol (B1619263) moiety.[1] Its sweet, floral, and fruity balsamic odor has led to its use as a flavoring agent and fragrance ingredient.[2][3] This guide aims to consolidate the available scientific information on this compound, with a focus on its discovery, natural sources, and detailed methodologies for its synthesis.

Discovery and Physicochemical Properties

The discovery of this compound is intertwined with the study of essential oils and the development of synthetic flavor and fragrance compounds. While its initial discovery is not prominently documented, it is recognized as a naturally occurring compound and a synthetic chemical used in various industries. Its physical and chemical properties are well-characterized and summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Appearance | Colorless, slightly viscous liquid | [2] |

| Odor | Sweet, mild, fruity, floral, balsamic | [2] |

| Boiling Point | 140 °C @ 12 mmHg | |

| Density | 1.006 - 1.012 g/cm³ | [2] |

| Refractive Index | 1.558 - 1.567 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |

Natural Occurrence

This compound has been reported as a constituent of the essential oil of Elsholtzia pilosa, a plant in the Lamiaceae family. However, a detailed analysis of the essential oil from this plant identified 1,8-cineole as the primary component (50%) and did not list this compound among the 31 identified constituents.[2] This suggests that the concentration of this compound in Elsholtzia pilosa may be highly variable depending on factors such as geographical location, harvest time, and the specific chemotype of the plant. Further research is required to quantify its presence in this and other potential natural sources. At present, detailed quantitative data on the natural occurrence of this compound remains elusive in the scientific literature.

Experimental Protocols

Laboratory Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of (E)-4-phenyl-3-buten-2-one (benzalacetone). The following protocol is adapted from a procedure published in Organic Syntheses.

4.1.1. Synthesis of the Precursor: (E)-4-Phenyl-3-buten-2-one (Benzalacetone)

Benzalacetone is synthesized via a Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone.

-

Materials and Reagents:

-

Benzaldehyde

-

Acetone

-

10% Sodium hydroxide (B78521) solution

-

Ethanol

-

Round-bottom flask

-

Stirrer and thermometer

-

Ice bath

-

-

Procedure:

-

In a flask equipped with a stirrer and thermometer, combine freshly distilled benzaldehyde and a significant excess of acetone.

-

Cool the flask in an ice-water bath.

-

Slowly add a 10% sodium hydroxide solution dropwise, ensuring the temperature of the reaction mixture does not exceed 30°C.

-

After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

-

Neutralize the reaction mixture and purify the resulting benzalacetone by recrystallization from ethanol. The expected yield is approximately 82%.[5]

-

4.1.2. Reduction of (E)-4-Phenyl-3-buten-2-one to this compound

-

Materials and Reagents:

-

(E)-4-phenyl-3-buten-2-one (benzalacetone)

-

Absolute ethanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

500-mL three-necked, round-bottomed flask

-

Magnetic stir bar

-

Thermometer

-

Ice-water bath

-

Pressure-equalizing addition funnel

-

-

Procedure:

-

Flame-dry a 500-mL three-necked, round-bottomed flask and place it under a nitrogen atmosphere.

-

Charge the flask with 10.00 g (68.4 mmol) of (E)-4-phenyl-3-buten-2-one and 100 mL of absolute ethanol. Stir at room temperature for 15 minutes until the solid dissolves.

-

Immerse the flask in an ice-water bath and cool the solution to 4°C.

-

Add 2.59 g (68.5 mmol) of sodium borohydride in one portion. Maintain the temperature at 4°C for 15 minutes.

-

Remove the ice-water bath and stir the reaction mixture for 50 minutes, allowing it to warm to room temperature.

-

Cool the flask back to 4°C in an ice-water bath.

-

Add 30 mL of deionized water dropwise over 6 minutes through a pressure-equalizing addition funnel, maintaining the internal temperature between 4°C and 6°C.

-

Prepare a solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water and add it dropwise through the addition funnel over 15 minutes, keeping the internal temperature between 6°C and 20°C.

-

Remove the ice-water bath and stir for 30 minutes, allowing the solution to warm to room temperature.

-

The product, this compound, can then be extracted and purified using standard organic chemistry techniques.

-

Isolation from Natural Sources

-

Extraction: Steam distillation or solvent extraction of the plant material to obtain the essential oil.

-

Fractionation: Column chromatography of the crude essential oil on silica (B1680970) gel with a suitable solvent gradient (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: Further purification of the fractions containing the target compound using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identification: Characterization of the purified compound using spectroscopic methods like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, its precursor, benzalacetone, has demonstrated several biological effects, which may provide some indication of the potential activities of its reduced form.

5.1. Known Activities of the Precursor, Benzalacetone:

-

Antimicrobial Properties: Benzalacetone has shown activity against various bacterial strains.[1]

-

Antioxidant Activity: It has been reported to possess antioxidant properties.[1]

-

Cytotoxicity: Research has indicated that benzalacetone may exhibit cytotoxic effects against certain cancer cell lines.[1]

5.2. Metabolism:

In vivo studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one is metabolized to two main products: the double bond-reduced product, 4-phenyl-2-butanone (the major metabolite), and the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol (a minor metabolite).[6]

5.3. Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the signaling pathways through which this compound exerts any biological effects. Research in this area is warranted to understand its potential pharmacological applications.

Visualizations

Caption: Workflow for the laboratory synthesis of this compound.

Conclusion

This compound is a compound of interest in the flavor and fragrance industries with a well-established synthetic route. While its natural occurrence has been reported, quantitative data and detailed isolation protocols from natural matrices are currently lacking. The biological activities and potential mechanisms of action of this compound represent a promising area for future research, particularly given the known antimicrobial, antioxidant, and cytotoxic properties of its precursor, benzalacetone. This guide provides a solid foundation for researchers and professionals working with this compound and highlights the existing knowledge gaps that future studies could address.

References

- 1. Buy 4-Phenyl-3-buten-2-one [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H12O | CID 15172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 6. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-phenylbut-3-en-2-ol from Benzalacetone Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-phenylbut-3-en-2-ol, a valuable allylic alcohol intermediate, through the selective reduction of benzalacetone ((E)-4-phenylbut-3-en-2-one). Three primary reduction methodologies are presented: sodium borohydride (B1222165) reduction, Diisobutylaluminium hydride (DIBAL-H) reduction, and Meerwein-Ponndorf-Verley (MPV) reduction. Each protocol is accompanied by detailed experimental procedures, quantitative data, and safety considerations. Furthermore, this guide includes protocols for the purification of the product and its characterization using spectroscopic methods.

Introduction

The selective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fragrance industries. This compound is a key chiral building block and fragrance component. The challenge in its synthesis from benzalacetone lies in the chemoselective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond. This document outlines and compares three effective methods to achieve this transformation, providing researchers with a comprehensive guide to select and perform the most suitable synthesis for their needs.

Reaction Pathway

Caption: General reaction pathway for the reduction of benzalacetone.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This method is widely used due to its operational simplicity, mild reaction conditions, and the relative safety of the reagent.

Materials:

-

(E)-4-phenylbut-3-en-2-one (Benzalacetone)

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and a thermometer, dissolve (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) in absolute ethanol (100 mL). Stir at room temperature for 15 minutes until the solid is completely dissolved.

-

Cool the flask in an ice-water bath to 4 °C.

-

Add sodium borohydride (2.59 g, 68.5 mmol) in one portion. Maintain the internal temperature at 4 °C for 15 minutes.

-

Remove the ice-water bath and stir the reaction mixture for 50 minutes, allowing it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:90 mixture of ethyl acetate:pentane as the eluent. The disappearance of the benzalacetone spot (visualized under UV light or with a potassium permanganate (B83412) stain) indicates the completion of the reaction.

-

Cool the flask again to 4 °C in an ice-water bath.

-

Slowly add deionized water (30 mL) dropwise to quench the reaction.

-

Carefully add a solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water dropwise over 15 minutes.

-

Remove the ice-water bath and stir for 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Yield: This procedure can yield up to 97% of the crude product.

Protocol 2: Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and selective reducing agent, particularly effective for the 1,2-reduction of α,β-unsaturated ketones at low temperatures.[1]

Materials:

-

(E)-4-phenylbut-3-en-2-one (Benzalacetone)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

-

Anhydrous diethyl ether or toluene (B28343)

-

Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, syringes, dry ice/acetone (B3395972) bath, magnetic stirrer.

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (E)-4-phenyl-3-buten-2-one (1.46 g, 10 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.0 M in hexanes, 11 mL, 11 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

-

Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at -78 °C.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (50 mL) and stir vigorously until two clear layers form.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method that utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[2][3] It is particularly advantageous for its ability to selectively reduce carbonyls in the presence of other reducible functional groups like double bonds.[4]

Materials:

-

(E)-4-phenylbut-3-en-2-one (Benzalacetone)

-

Aluminum isopropoxide (Al(O-i-Pr)₃)

-

Anhydrous isopropanol (B130326)

-

Anhydrous toluene (optional, as co-solvent)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Distillation apparatus.

Procedure:

-

Set up a distillation apparatus with a round-bottomed flask containing (E)-4-phenyl-3-buten-2-one (7.3 g, 50 mmol) and aluminum isopropoxide (10.2 g, 50 mmol) in anhydrous isopropanol (100 mL).

-

Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the equilibrium towards the product.[2]

-

Continue the reaction for several hours, monitoring by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Hydrolyze the aluminum alkoxide product by slowly adding 1 M hydrochloric acid until the mixture is acidic.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

| Parameter | Sodium Borohydride Reduction | DIBAL-H Reduction | Meerwein-Ponndorf-Verley Reduction |

| Reagent | NaBH₄ | (i-Bu)₂AlH | Al(O-i-Pr)₃ / i-PrOH |

| Typical Yield | >90% | High (typically >85%) | Good to high (variable, often >80%) |

| Reaction Temp. | 0 °C to RT | -78 °C | Reflux (approx. 82 °C) |

| Reaction Time | 1-2 hours | 2-4 hours | Several hours |

| Selectivity | Good, may have over-reduction | Excellent 1,2-selectivity | Excellent 1,2-selectivity |

| Safety/Handling | Relatively safe | Pyrophoric, moisture sensitive | Moisture sensitive |

Product Purification and Characterization

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent can be determined by prior TLC analysis.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Benzalacetone ((E)-4-phenylbut-3-en-2-one): (CDCl₃, 400 MHz) δ 7.55 (d, J=16.3 Hz, 1H), 7.40-7.50 (m, 5H), 6.70 (d, J=16.3 Hz, 1H), 2.40 (s, 3H).[5]

-

This compound: (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H), 6.60 (d, J=15.9 Hz, 1H), 6.25 (dd, J=15.9, 6.5 Hz, 1H), 4.50 (m, 1H), 1.85 (br s, 1H, -OH), 1.35 (d, J=6.5 Hz, 3H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Benzalacetone ((E)-4-phenylbut-3-en-2-one): (CDCl₃, 100 MHz) δ 198.2, 143.3, 134.5, 130.5, 129.1, 128.3, 126.5, 27.5.

-

This compound: (CDCl₃, 100 MHz) δ 136.8, 131.5, 129.8, 128.6, 127.7, 126.5, 68.9, 23.5.[6]

IR (Infrared) Spectroscopy:

-

Benzalacetone ((E)-4-phenylbut-3-en-2-one): ν (cm⁻¹) 3060 (Ar-H), 1665 (C=O, conjugated), 1610 (C=C), 970 (trans C=C-H bend).

-

This compound: ν (cm⁻¹) 3350 (br, O-H), 3025 (Ar-H), 1600 (C=C), 965 (trans C=C-H bend).

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Asymmetric Reduction of 4-Phenyl-3-buten-2-one

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. These alcohols are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone) is an α,β-unsaturated ketone that presents a unique challenge for asymmetric reduction. The reaction must be controlled to achieve both high enantioselectivity at the carbonyl group and high regioselectivity, favoring the 1,2-reduction of the carbonyl over the 1,4-conjugate reduction of the alkene. This document outlines and compares several protocols for the asymmetric reduction of 4-phenyl-3-buten-2-one, focusing on biocatalytic and chemocatalytic methods.

Core Challenge: Regioselectivity

The reduction of 4-phenyl-3-buten-2-one can yield two primary products: the desired chiral allylic alcohol, (S)- or (R)-4-phenyl-3-buten-2-ol, via 1,2-reduction, or the saturated ketone, 4-phenyl-2-butanone, via 1,4-reduction. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired 1,2-reduction pathway.

Figure 1. Regioselective Reduction Pathways.

Comparative Data of Reduction Protocols

The following table summarizes quantitative data from various catalytic systems for the asymmetric reduction of 4-phenyl-3-buten-2-one and related α,β-unsaturated ketones.

| Catalyst/Biocatalyst | Method | Product | Yield (%) | ee (%) | Key Conditions & Notes |

| Weissella cibaria N9 | Whole-Cell Biocatalysis | (S)-4-phenyl-3-buten-2-ol | >95 (Conversion) | >99 | Regioselective 1,2-reduction. Optimized pH, temperature, and agitation are crucial for high conversion and enantioselectivity.[1] |

| Enoate Reductases (OYE family) | Isolated Enzyme Biocatalysis | 4-phenyl-2-butanone | Variable | High | These enzymes typically catalyze the 1,4-reduction of the C=C bond.[2][3][4] Requires an NADPH regeneration system. |

| NiH Catalyst / Pinacolborane | Metal-Catalyzed Hydrosilylation | α-chiral allylic alcohols | Excellent | Excellent | General method for 1,2-reduction of α,β-unsaturated ketones with high ambidoselectivity.[1] |

| Chiral Ru-Arene Complexes | Asymmetric Transfer Hydrogenation (ATH) | Chiral Secondary Alcohols | High | Up to 99 | A classic method for reducing aryl ketones.[5] The choice of ligand is critical for enantioselectivity. A common hydrogen source is 2-propanol or formic acid/triethylamine. |

| Chiral Ir(III) Complexes | Asymmetric Transfer Hydrogenation (ATH) | 1,3-diphenylpropan-1-ol | High | 92 | For chalcone, reduction of C=C bond occurs first, followed by C=O reduction.[6] Demonstrates substrate-dependent regioselectivity. |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol is based on the regioselective 1,2-reduction of (E)-4-phenylbut-3-en-2-one using the whole-cell biocatalyst Weissella cibaria N9.[1]

1. Materials and Reagents:

-

Weissella cibaria N9 strain

-

MRS Broth (for cell cultivation)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

(E)-4-phenyl-3-buten-2-one (Substrate)

-